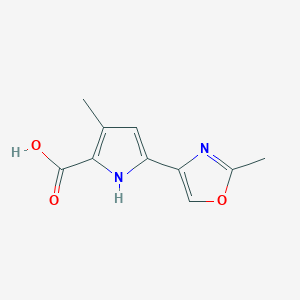
3-Methyl-5-(2-methyloxazol-4-yl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2-methyloxazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrrole and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-methyloxazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the construction of the pyrrole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the oxazole ring can be synthesized from a precursor such as 2-amino-2-methylpropanenitrile, which undergoes cyclization with a suitable aldehyde.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrrole and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-5-(2-methyloxazol-4-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(2-methyloxazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can lead to various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
- 3-Methyl-5-(2-methyloxazol-4-yl)-1H-pyrrole-2-carboxamide
- 3-Methyl-5-(2-methyloxazol-4-yl)-1H-pyrrole-2-carboxylate
- 3-Methyl-5-(2-methyloxazol-4-yl)-1H-pyrrole-2-carboxaldehyde
Uniqueness: 3-Methyl-5-(2-methyloxazol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of pyrrole and oxazole rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
3-methyl-5-(2-methyl-1,3-oxazol-4-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-7(12-9(5)10(13)14)8-4-15-6(2)11-8/h3-4,12H,1-2H3,(H,13,14) |
Clé InChI |
LBURSAVRXLVSBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=COC(=N2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


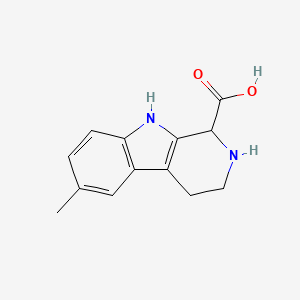
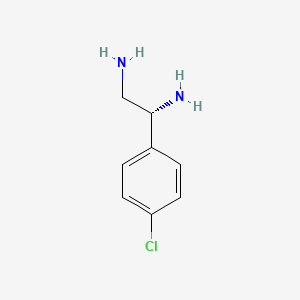
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)



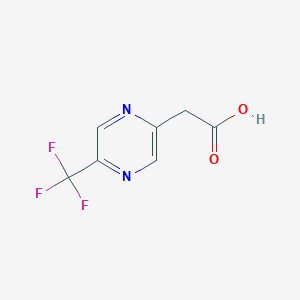
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)

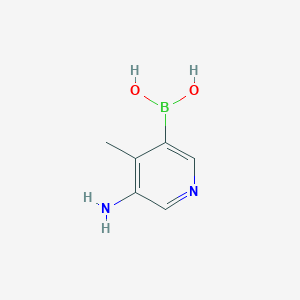
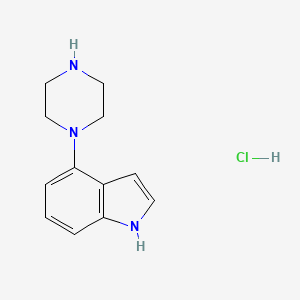
![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)

![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
